
6-Nitro-5-quinolinecarboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Nitroquinoline-5-carbaldehyde is a quinoline derivative characterized by the presence of a nitro group at the 6th position and an aldehyde group at the 5th position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitroquinoline-5-carbaldehyde typically involves the nitration of quinoline derivatives followed by formylation. One common method includes the nitration of quinoline to introduce the nitro group, followed by the Vilsmeier-Haack reaction to introduce the aldehyde group at the desired position .
Industrial Production Methods: Industrial production methods for 6-Nitroquinoline-5-carbaldehyde often involve large-scale nitration and formylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 6-Nitroquinoline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 6-Nitroquinoline-5-carboxylic acid.
Reduction: 6-Aminoquinoline-5-carbaldehyde.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Nitroquinoline-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 6-Nitroquinoline-5-carbaldehyde involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins or DNA, affecting their function .
Comparación Con Compuestos Similares
6-Nitroquinoline: Lacks the aldehyde group but shares the nitro group.
5-Nitroquinoline-6-carbaldehyde: Similar structure but with different positioning of functional groups.
6-Aminoquinoline-5-carbaldehyde: Contains an amino group instead of a nitro group
Uniqueness: 6-Nitroquinoline-5-carbaldehyde is unique due to the specific positioning of both the nitro and aldehyde groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications in synthesis and research .
Propiedades
Número CAS |
101327-86-0 |
|---|---|
Fórmula molecular |
C10H6N2O3 |
Peso molecular |
202.17 g/mol |
Nombre IUPAC |
6-nitroquinoline-5-carbaldehyde |
InChI |
InChI=1S/C10H6N2O3/c13-6-8-7-2-1-5-11-9(7)3-4-10(8)12(14)15/h1-6H |
Clave InChI |
AWZJOFJZDDOJGX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2C=O)[N+](=O)[O-])N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12958692.png)
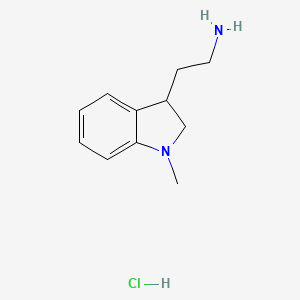
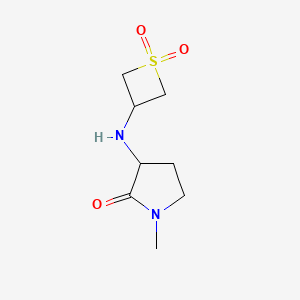
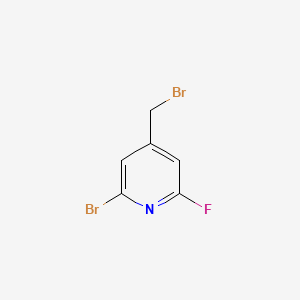
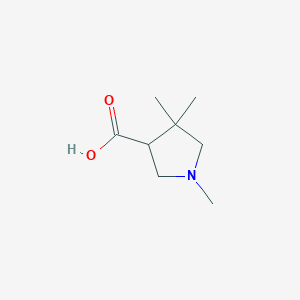

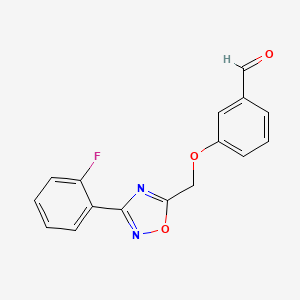
![3-Bromobenzo[d]isoxazol-5-amine](/img/structure/B12958738.png)

![Ethyl 2-(5-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridin-1-yl)acetate](/img/structure/B12958744.png)
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbohydrazide](/img/structure/B12958746.png)
![5-Methoxybenzo[d]isoxazole-3-carbonitrile](/img/structure/B12958758.png)
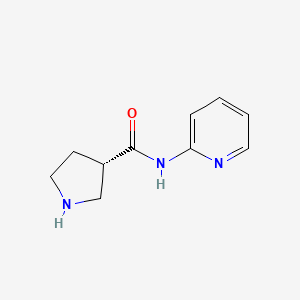
![2-Bromopyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B12958762.png)
